molecular formula C15H17F3N2O2 B598688 1-(Piperidin-4-yl)-1H-indole trifluoroacetate CAS No. 1198286-07-5

1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Numéro de catalogue: B598688
Numéro CAS: 1198286-07-5
Poids moléculaire: 314.308
Clé InChI: QAZQNIMLSCKVIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Piperidin-4-yl)-1H-indole trifluoroacetate features a privileged piperidinyl-indole scaffold recognized in medicinal chemistry for its potential in probing protein function and developing novel therapeutic agents . Scientific literature highlights that structural analogs based on the piperidinyl-indole core have been investigated as potent and selective inhibitors of complement factor B . This positions the compound as a valuable chemical tool for researching the alternative pathway of the complement system, a key player in innate immunity. Research into such inhibitors is critical for understanding and intervening in complement-mediated inflammatory and autoimmune diseases. Consequently, this compound offers researchers a versatile starting point for further structure-activity relationship (SAR) studies, biochemical assay development, and exploring new mechanisms in immunology and other therapeutic areas.

Propriétés

IUPAC Name

1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZQNIMLSCKVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678094
Record name Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-07-5
Record name Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details the molecule's chemical identity, physicochemical properties, a robust synthetic pathway via Buchwald-Hartwig amination, and state-of-the-art analytical characterization methodologies. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating. By integrating data from authoritative sources, this guide serves as an essential resource for researchers, scientists, and professionals in drug development engaged in the exploration of indole and piperidine-based scaffolds.

Introduction and Scientific Context

The fusion of indole and piperidine rings creates a molecular scaffold that is a cornerstone in modern medicinal chemistry. The indole nucleus is a privileged structure, integral to a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities ranging from anticancer to antiviral and antihypertensive.[1] Similarly, the piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.

1-(Piperidin-4-yl)-1H-indole combines these two key pharmacophores. The trifluoroacetate (TFA) salt form is particularly relevant in a research and development context. Trifluoroacetic acid is a strong acid that readily forms stable, crystalline salts with basic compounds like the piperidine nitrogen of the title molecule. This salt formation enhances the compound's handling characteristics, improves its solubility in polar solvents—crucial for biological assays and purification processes like reverse-phase HPLC—and ensures a defined stoichiometry for accurate quantification. This guide will provide the technical foundation necessary to synthesize, purify, and characterize this important chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. This section delineates the key identifiers and physicochemical characteristics of 1-(Piperidin-4-yl)-1H-indole and its trifluoroacetate salt.

Nomenclature and Structure
  • Systematic (IUPAC) Name: 1-(Piperidin-4-yl)-1H-indole;2,2,2-trifluoroacetic acid

  • Common Name: 1-(Piperidin-4-yl)-1H-indole TFA salt

  • Core Structure (Free Base) CAS Number: 118511-81-2[2]

  • Trifluoroacetate Salt CAS Number: 1198286-07-5[3][4]

The core structure consists of an indole ring system where the nitrogen atom at position 1 is directly bonded to the nitrogen atom of a piperidine ring at its 4-position.

Physicochemical Data Summary

The properties of the parent compound and its TFA salt are summarized below. Data for the TFA salt is prioritized where available, as it is the common commercial and research form.

PropertyValueSource
Molecular Formula (TFA Salt) C₁₅H₁₇F₃N₂O₂[3][4]
Molecular Weight (TFA Salt) 314.30 g/mol [3]
Molecular Formula (Free Base) C₁₃H₁₆N₂[2]
Molecular Weight (Free Base) 200.28 g/mol [2]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents (Methanol, DMSO), waterGeneral Knowledge

Synthesis and Purification Protocol

The formation of the C-N bond between the indole nitrogen and the piperidine ring is most effectively achieved through modern cross-coupling chemistry. The Buchwald-Hartwig amination is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope.[5][6]

Causality of the Buchwald-Hartwig Approach

This palladium-catalyzed cross-coupling reaction is the method of choice for several key reasons:

  • Mechanism: The reaction proceeds through a well-understood catalytic cycle involving oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5]

  • Efficiency: Modern phosphine-based ligands (e.g., biarylphosphines like DavePhos or XPhos) create a sterically hindered and electron-rich palladium center. This accelerates the rate-limiting reductive elimination step, leading to higher yields and faster reaction times. For indole substrates, ligands like Davephos are often effective.[5]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine-ligated palladium intermediate, forming the palladium amide complex that is primed for reductive elimination.

Step-by-Step Synthesis Protocol

This protocol describes the coupling of Indole with N-Boc-4-aminopiperidine, followed by deprotection. Using a protected piperidine is crucial to prevent side reactions, such as self-coupling or reaction at the piperidine nitrogen.

Step A: Pd-Catalyzed N-Arylation

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Indole (1.0 eq), tert-butyl 4-bromopiperidine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula. The typical concentration is 0.1-0.2 M with respect to the indole.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is complete when the indole starting material is no longer visible.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate.

Step B: Boc Deprotection and Salt Formation

  • Deprotection: Dissolve the purified Boc-protected intermediate from Step A in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.

  • Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) (typically 5-10 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor deprotection by TLC/LC-MS until the starting material is consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting solid or oil is the desired 1-(Piperidin-4-yl)-1H-indole trifluoroacetate. It can be further purified by trituration with diethyl ether or recrystallization if necessary.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Part A: Buchwald-Hartwig Coupling cluster_deprotection Part B: Deprotection & Salt Formation reagents Indole + N-Boc-4-bromopiperidine Pd₂(dba)₃ / XPhos NaOtBu, Toluene reaction Heat (110 °C) Under Inert Atmosphere reagents->reaction monitoring1 Reaction Monitoring (TLC / LC-MS) reaction->monitoring1 workup Aqueous Work-up & Celite Filtration monitoring1->workup purification1 Flash Chromatography (Silica Gel) workup->purification1 intermediate Intermediate: Boc-protected Product purification1->intermediate deprotection_reagents Intermediate + TFA in DCM intermediate->deprotection_reagents deprotection_reaction Stir at RT (1-4h) deprotection_reagents->deprotection_reaction monitoring2 Reaction Monitoring (TLC / LC-MS) deprotection_reaction->monitoring2 isolation Solvent Removal (Rotary Evaporation) monitoring2->isolation final_product Final Product: 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate isolation->final_product caption Synthesis Workflow Diagram

Caption: Synthesis Workflow Diagram

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the final compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is essential.[7][8]

Spectroscopic and Chromatographic Methods
TechniquePurposeExpected Observations
¹H NMR Structural Elucidation & ConfirmationIndole Protons: Aromatic signals between ~6.5-7.7 ppm. Piperidine Protons: Aliphatic signals typically between ~2.0-3.5 ppm, with potential broadening due to the TFA salt and nitrogen quadrupolar effects. The N-H proton of the piperidinium ion will appear as a broad singlet.
¹³C NMR Carbon Skeleton ConfirmationAromatic carbons in the ~100-140 ppm range. Aliphatic piperidine carbons in the ~25-55 ppm range.
Mass Spec (ESI+) Molecular Weight ConfirmationThe primary observed ion will be the protonated free base [M+H]⁺. For C₁₃H₁₆N₂, the expected m/z is 201.13 (C₁₃H₁₇N₂⁺).
HPLC Purity AssessmentA single major peak under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). Purity should typically be >95% for research applications.[8]
FT-IR Functional Group IdentificationCharacteristic peaks for N-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and C=O stretching from the TFA counter-ion (~1670 cm⁻¹).
Analytical Workflow Diagramdot

Sources

The Multifaceted Biological Landscape of 1-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1-(piperidin-4-yl)-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets and exhibiting a wide range of pharmacological activities.[1][2] This versatility stems from the unique combination of the indole nucleus, a key component in numerous bioactive natural products and pharmaceuticals, and the piperidine ring, a common feature in centrally active agents.[1][3] The indole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the basic nitrogen of the piperidine ring is often crucial for receptor anchoring and modulating physicochemical properties like solubility and bioavailability.[1][2] This guide provides an in-depth technical exploration of the diverse biological activities of 1-(piperidin-4-yl)-1H-indole derivatives, offering field-proven insights into their synthesis, mechanism of action, and the experimental protocols required for their evaluation.

I. Navigating Neurodegenerative Diseases: Targeting Cholinesterase and Neuroinflammation

Derivatives of the 1-(piperidin-4-yl)-1H-indole scaffold have emerged as significant candidates in the quest for treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][5][6] Their neuroprotective effects are often multi-faceted, targeting key pathological pathways.[7]

A. Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A primary strategy in symptomatic Alzheimer's treatment is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8][9] Several indole-based compounds have been designed as potent AChE inhibitors, structurally analogous to the approved drug donepezil.[8] The core concept involves the indole moiety interacting with the peripheral anionic site (PAS) of the enzyme, while the piperidine ring or a related nitrogenous group binds to the catalytic active site (CAS).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.[8][10][11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[11] The rate of color formation is proportional to AChE activity.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

    • AChE Solution: Prepare a working solution of 0.1-0.25 U/mL AChE (from electric eel or human recombinant) in Assay Buffer.[8]

    • DTNB Solution: 10 mM DTNB in Assay Buffer.[8]

    • ATCh Solution: 14-15 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).[8][10]

    • Inhibitor Solutions: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions in Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is <1%.

  • Assay Execution (96-well plate, 200 µL final volume):

    • To appropriate wells, add 140 µL of Assay Buffer.

    • Add 10 µL of the test inhibitor dilution (or vehicle for control).

    • Add 10 µL of the AChE working solution.

    • Incubate the plate for 10-15 minutes at 25-37°C.[10]

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATCh solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

B. Combating Neuroinflammation and Oxidative Stress in Parkinson's Disease

The pathogenesis of Parkinson's disease is strongly linked to a vicious cycle of oxidative stress and neuroinflammation, leading to the progressive loss of dopaminergic neurons.[1][12][13] Indole derivatives have shown promise by modulating these pathways.[5] For instance, some compounds can up-regulate key antioxidant response elements like NRF2 and NQO1, while simultaneously down-regulating pro-inflammatory mediators such as TNF-α, IL-1β, and the NLRP3 inflammasome.[5]

Signaling Pathway: Neuroinflammation and Oxidative Stress in Dopaminergic Neurons

The diagram below illustrates the interconnected pathways where microglial activation leads to the release of reactive oxygen species (ROS) and pro-inflammatory cytokines, which in turn damage dopaminergic neurons. This damage can be exacerbated by mitochondrial dysfunction and the oxidation of dopamine itself.[1][12]

G cluster_microglia Activated Microglia cluster_neuron Dopaminergic Neuron Microglia Microglial Activation (e.g., by α-synuclein) NOX NADPH Oxidase (NOX) Microglia->NOX NLRP3 NLRP3 Inflammasome Microglia->NLRP3 ROS ↑ Reactive Oxygen Species (ROS) NOX->ROS Superoxide Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Cytokines->ROS Induces Stress Neuron_Damage Neuronal Damage & Apoptosis Cytokines->Neuron_Damage Inflammatory Damage NLRP3->Cytokines Mito Mitochondrial Dysfunction Mito->ROS DA_Ox Dopamine Auto-oxidation DA_Ox->ROS ROS->Neuron_Damage Oxidative Damage NRF2 NRF2 Pathway NRF2->Neuron_Damage Protects Indole_Deriv Indole-Piperidine Derivatives Indole_Deriv->NLRP3 Inhibit Indole_Deriv->ROS Scavenge Indole_Deriv->NRF2 Activate caption Neuroinflammatory and Oxidative Stress Pathways.

Caption: Neuroinflammatory and Oxidative Stress Pathways.

II. Oncology: Novel Strategies Against Drug-Resistant Cancers

The structural plasticity of the 1-(piperidin-4-yl)-1H-indole core has been exploited to develop novel anticancer agents, including those that can overcome drug resistance.

A. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to several cancers, including medulloblastoma and basal cell carcinoma.[14] A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as a potent inhibitor of this pathway.[14] It acts by repressing the activity of the key signal transducer Smoothened (SMO), preventing its translocation to the primary cilium.[14] Notably, this compound retains activity against SMO mutants that confer resistance to other therapeutic drugs like vismodegib, suggesting a distinct binding mechanism and a potential to treat resistant tumors.[14]

Signaling Pathway: Hedgehog (Hh) Inhibition

The diagram illustrates the canonical Hh pathway. In the "OFF" state, the receptor Patched (PTCH) inhibits Smoothened (SMO). In the "ON" state, Hh ligand binding to PTCH relieves this inhibition, allowing SMO to activate downstream transcription factors (GLI). Indole-piperidine derivatives can directly inhibit SMO, forcing the pathway into the "OFF" state.[14][15][16]

Hedgehog_Pathway cluster_off Hh Pathway OFF (No Ligand) cluster_on Hh Pathway ON (Ligand Present) PTCH_off PTCH1 SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_off SUFU-GLI Complex SMO_off->SUFU_off No Signal GLIR_off GLI-Repressor SUFU_off->GLIR_off Processing Hedgehog Hh Ligand PTCH_on PTCH1 Hedgehog->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLIA_on GLI-Activator SMO_on->GLIA_on Signal Transduction Inhibitor Indole-Piperidine Derivative Inhibitor->SMO_on Inhibits caption Mechanism of Hedgehog Pathway Inhibition.

Caption: Mechanism of Hedgehog Pathway Inhibition.

III. Central Nervous System Disorders: Dopamine D₄ Receptor Antagonism

The dopamine D₄ receptor (D₄R) is a G-protein coupled receptor highly expressed in brain regions associated with cognition and emotion. It is a key target for antipsychotic drugs used in treating schizophrenia.[17][18] 1-(Piperidin-4-yl)-1H-indole derivatives have been investigated as potent and selective D₄R antagonists.[17] High selectivity for D₄R over the D₂ subtype is a desirable trait for atypical antipsychotics, as it is thought to reduce the incidence of extrapyramidal side effects.[18] Structure-activity relationship (SAR) studies have explored how modifications to the indole and piperidine moieties, as well as the linker connecting them, affect D₄R affinity and selectivity.[17]

Experimental Protocol: Dopamine D₄ Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the D₄ receptor.[18][19]

Principle: The assay measures the ability of an unlabeled test compound to displace a specific radiolabeled ligand (e.g., [³H]N-methylspiperone) from the D₄ receptor in a membrane preparation from cells expressing the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human dopamine D₄ receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay (96-well plate):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]N-methylspiperone at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-labeled D₄ antagonist (e.g., haloperidol) to saturate the receptors.

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of the 1-(piperidin-4-yl)-1H-indole test compound.

    • Incubate all wells at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Infectious Diseases: Antimalarial Activity

The 1-(piperidin-4-yl)-1H-indole scaffold has also been identified as a novel chemotype for antimalarial drug discovery.[15] A high-throughput screen against Plasmodium falciparum identified a hit compound which was then optimized. SAR studies revealed that while most modifications to the piperidinyl nitrogen were detrimental to activity, specific substitutions could yield compounds with potent activity against both drug-sensitive and drug-resistant parasite strains.[15]

Quantitative Data: Antimalarial Activity of 3-Piperidin-4-yl-1H-indole Derivatives

Compound IDN-Piperidinyl ModificationEC₅₀ (μM) vs. Drug-Resistant StrainSelectivity Index (SI)
Hit Cpd Unspecified HTS Hit~5.0>10
10d Pyridin-3-yl-methanone~3.0>15
Analog X Benzyl>20-
Analog Y Phenylsulfonyl>20-
Note: Data is illustrative, based on trends reported in the literature.[15] The Selectivity Index (SI) is the ratio of cytotoxicity (CC₅₀) to antimalarial activity (EC₅₀).

Experimental Protocol: In Vitro Antiplasmodial SYBR Green I-based Assay

This is a widely used fluorescence-based method to determine the IC₅₀ of compounds against the erythrocytic stages of P. falciparum.[4][20]

Principle: The assay measures the proliferation of parasites by quantifying their DNA. After incubation with the test compound, red blood cells are lysed and a fluorescent dye, SYBR Green I, is added. This dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

Step-by-Step Procedure:

  • Plate Preparation:

    • In a 96-well plate, add serial dilutions of the test compound in complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine). Keep the final DMSO concentration below 0.5%.

    • Include positive control wells (a known antimalarial like chloroquine or artemisinin) and negative control wells (medium only).

  • Parasite Culture:

    • Prepare a suspension of synchronized, ring-stage P. falciparum-infected red blood cells at 1% parasitemia and 1% hematocrit in complete culture medium.

    • Add the parasite suspension to each well.

  • Incubation:

    • Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[21]

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye.

    • Add the lysis buffer to each well and mix.

    • Incubate the plate in the dark at room temperature for 1-2 hours.[4]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the data to the negative control (100% growth).

    • Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

V. Synthesis Strategy: Constructing the Core Scaffold

A common and versatile method for constructing the indole portion of the scaffold is the Fischer indole synthesis.[22][23][24] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[23][25]

Workflow: General Synthesis via Fischer Indolization

The diagram below outlines a general synthetic route. The key steps involve the formation of the phenylhydrazone from a suitable phenylhydrazine and N-protected 4-piperidone, followed by the acid-catalyzed Fischer cyclization to form the indole ring system. Subsequent deprotection and derivatization can then be performed.

Sources

antimicrobial effects of indole-piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the context of the ESKAPE pathogen crisis, the fusion of indole and piperidine heterocycles represents a "privileged scaffold" strategy. This guide addresses the rational design, synthesis, and biological validation of these hybrids.

The synergy is mechanistic:

  • Indole Moiety: Mimics amino acid residues (tryptophan), facilitating intercalation into bacterial DNA and binding to the NorA efflux pump hydrophobic pocket.

  • Piperidine Moiety: Provides a basic center (

    
    ) that, when protonated at physiological pH, interacts with anionic residues in the bacterial cell wall or the glutamate residues within the efflux pump channel (e.g., Glu-222 in NorA).
    
  • Linker: Controls the spatial orientation, preventing steric clash while allowing dual-target binding (e.g., DNA Gyrase + Efflux Pump).

Rational Design & SAR Analysis

To optimize antimicrobial efficacy, specifically against MRSA and M. tuberculosis, the Structure-Activity Relationship (SAR) must be rigorously controlled.

Core SAR Logic (Visualization)

SAR_Logic Scaffold Indole-Piperidine Hybrid Core Indole_C5 Indole C5 Position: Halogens (F, Cl, Br) increase lipophilicity & membrane penetration Scaffold->Indole_C5 Indole_N1 Indole N1 Position: Benzyl/Alkyl groups target NorA hydrophobic pocket Scaffold->Indole_N1 Linker Linker Region: 3-5 Carbon alkyl or Amide/Hydrazone (Flexibility vs Rigidity) Scaffold->Linker Piperidine_N Piperidine Nitrogen: Must remain basic for cation-pi interactions Scaffold->Piperidine_N

Caption: SAR optimization map. C5-halogenation and N1-benzylation are critical for potency against resistant strains.

Chemical Synthesis Workflow

The most robust synthetic route utilizes a convergent approach, coupling a substituted indole precursor with a piperidine derivative via nucleophilic substitution or amide coupling.

Protocol: Convergent Synthesis via N-Alkylation Standard Yield: 65-80%

  • Reagents: 5-bromoindole, 1-(2-chloroethyl)piperidine HCl,

    
     (base), DMF (solvent).
    
  • Procedure:

    • Dissolve 5-bromoindole (1.0 eq) in anhydrous DMF.

    • Add

      
       (3.0 eq) and stir at RT for 30 min to deprotonate the indole N-H.
      
    • Add 1-(2-chloroethyl)piperidine HCl (1.2 eq) dropwise.

    • Critical Step: Heat to 80°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Purification: Column chromatography (Silica gel, gradient Hexane -> EtOAc).

Synthesis Pathway Diagram

Synthesis_Flow Reactants Reactants: Substituted Indole + Chloroalkyl-Piperidine Intermediate Intermediate: Deprotonated Indolyl Anion (Generated via K2CO3/DMF) Reactants->Intermediate Base Activation (30 min) Transition Transition State: SN2 Nucleophilic Attack on Alkyl Halide Intermediate->Transition Heat (80°C) Product Final Product: N-substituted Indole-Piperidine (Purified via Column Chrom.) Transition->Product 12h Reflux

Caption: Convergent synthesis via N-alkylation. The SN2 mechanism requires a polar aprotic solvent (DMF) to stabilize the transition state.

Mechanism of Action: Efflux Pump Inhibition (EPI)[1][2][3]

A primary failure mode of antibiotics in S. aureus (MRSA) is the overexpression of the NorA efflux pump . Indole-piperidine derivatives function as potent EPIs.[1]

Mechanism: The hybrid molecule acts as a "molecular plug." The indole ring stacks against the phenylalanine residues in the pump's binding pocket, while the protonated piperidine interacts electrostatically with the acidic residues that normally transport the antibiotic.

EPI Mechanism Diagram

EPI_Mechanism Antibiotic Antibiotic (e.g., Ciprofloxacin) Intracellular NorA NorA Efflux Pump (Transmembrane Protein) Antibiotic->NorA Normal Efflux Path Binding Competitive Binding: Hybrid blocks Pump Channel NorA->Binding IndolePip Indole-Piperidine Hybrid (EPI Agent) IndolePip->NorA High Affinity Binding Result Result: Antibiotic Accumulation -> Cell Death Binding->Result

Caption: The hybrid molecule competitively binds to the NorA pump, preventing the extrusion of the antibiotic partner.

Validated Experimental Protocols

To ensure data trustworthiness, use these self-validating protocols.

A. Minimum Inhibitory Concentration (MIC) - Resazurin Method

Purpose: Determine potency with visual validation.

  • Inoculum: Prepare S. aureus (ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well plates. Add 100 µL of test compound (serial dilutions 64 to 0.125 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 18-24h.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 1-2h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation: Positive control (Ciprofloxacin) must fall within CLSI ranges (0.12 - 0.5 µg/mL).

B. Ethidium Bromide (EtBr) Efflux Assay

Purpose: Confirm EPI mechanism.

  • Loading: Load S. aureus cells with EtBr (10 µg/mL) and CCCP (carbonyl cyanide m-chlorophenylhydrazone) to de-energize the membrane.

  • Efflux Initiation: Resuspend cells in fresh buffer containing glucose (energy source) and the Indole-Piperidine derivative (at 1/4 MIC).

  • Measurement: Monitor fluorescence decay (Ex 530nm / Em 600nm) over 30 mins.

  • Interpretation: A slower decay compared to the glucose-only control indicates inhibition of the pump (the EtBr is trapped inside).

Data Summary: Representative Potency

The following table summarizes expected activity ranges for optimized Indole-Piperidine hybrids based on recent literature (2020-2024).

Compound ClassTarget StrainMIC Range (µg/mL)Mechanism Note
5-Br-Indole-Piperidine S. aureus (MRSA)2.0 - 8.0Membrane disruption + DNA binding
Indole-C3-Amide-Pip M. tuberculosis4.0 - 16.0InhA inhibition (Mycolic acid synthesis)
Bis-Indole-Piperazine E. coli8.0 - 32.0Moderate activity due to efflux (AcrAB-TolC)
Hybrid + Ciprofloxacin S. aureus (NorA++)< 0.5 (Synergy)Reversal of resistance via EPI activity

References

  • Singh, M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus.[2] Microbiology Spectrum.

  • Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives.[3][4] Journal of Chemistry.[4]

  • Liu, T., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Indole-piperazine Derivatives as Antibacterial Agents.[5] Bioorganic & Medicinal Chemistry Letters.[5][6]

  • Bozorov, K., et al. (2019). 1,2,3-triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry.[7][2][3][5][6][8][9]

  • Rehman, P., et al. (2023). Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus. Frontiers in Microbiology.

Sources

Methodological & Application

synthesis of "1-(Piperidin-4-yl)-1H-indole trifluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 1-(piperidin-4-yl)-1H-indole trifluoroacetate . This scaffold is a critical pharmacophore in CNS drug discovery, particularly for 5-HT receptor agonists and antihistamines.

Synthetic Strategy: The synthesis presents a specific regiochemical challenge: forming a C–N bond between the indole nitrogen (N1) and the sterically hindered secondary carbon (C4) of the piperidine ring.

  • Retrosynthetic Logic:

    • Disconnection: N1(Indole)–C4(Piperidine).

    • Forward Strategy: Nucleophilic substitution (

      
      ) using an activated piperidine electrophile.
      
    • Critical Decision: Direct alkylation of indole with secondary halides (e.g., 4-bromopiperidine) is prone to

      
       elimination, yielding the useless tetrahydropyridine byproduct.
      
    • Optimized Route: We utilize the Mesylate (OMs) derivative of N-Boc-4-hydroxypiperidine. The mesylate offers a superior leaving group compared to halides, allowing for milder thermal conditions that favor substitution over elimination when paired with sodium hydride (NaH) in a polar aprotic solvent (DMF).

Mechanism of Action:

  • Activation: Irreversible deprotonation of Indole (

    
    ) by NaH generates the Indolyl anion.
    
  • Coupling: The anion attacks the C4 position of the piperidine mesylate via

    
    , inverting the geometry (irrelevant for the achiral C4) and displacing the mesylate.
    
  • Deprotection: Acidolytic cleavage of the tert-butyl carbamate (Boc) group using Trifluoroacetic Acid (TFA) yields the target secondary amine as a stable TFA salt.

Part 2: Detailed Experimental Protocols

Phase 1: Intermediate Synthesis (N-Alkylation)

Target: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

Reagents & Materials:

Reagent Equiv. Role Critical Attribute
1H-Indole 1.0 Nucleophile High Purity (>98%)
N-Boc-4-mesyloxypiperidine 1.2 Electrophile Dry, free of residual alcohol
Sodium Hydride (NaH) 1.5 Base 60% dispersion in mineral oil

| DMF (N,N-Dimethylformamide) | 10 Vol | Solvent | Anhydrous (<50 ppm H2O) |

Step-by-Step Protocol:

  • System Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert

    
     atmosphere throughout.
    
  • Deprotonation:

    • Charge NaH (1.5 equiv) into the flask.

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, skip to minimize moisture exposure.

    • Add anhydrous DMF (5 Vol) and cool to 0°C (ice bath).

    • Add Indole (1.0 equiv) dissolved in DMF (2 Vol) dropwise over 15 minutes. Hydrogen gas (

      
      ) evolution will be vigorous.
      
    • Hold: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (Solution turns dark brown/red).

  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add N-Boc-4-mesyloxypiperidine (1.2 equiv) dissolved in DMF (3 Vol) dropwise.

    • Thermodynamic Drive: Warm the reaction to 60°C and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The mesylate (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to RT. Carefully quench with saturated aqueous

      
       (exothermic!).
      
    • Dilute with water (20 Vol) and extract with Ethyl Acetate (3 x 10 Vol).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexane).

    • Yield Expectation: 60–75% (White to off-white solid).

Phase 2: Deprotection & Salt Formation

Target: 1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Reagents & Materials:

Reagent Equiv. Role
Boc-Intermediate (Phase 1) 1.0 Substrate
Trifluoroacetic Acid (TFA) 20 Vol Acid/Reagent
Dichloromethane (DCM) 20 Vol Solvent

| Diethyl Ether (


)  | 50 Vol | Trituration solvent |

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-intermediate (from Phase 1) in DCM (20 Vol) in a RBF at 0°C .

  • Cleavage:

    • Add TFA (20 Vol) dropwise. A 1:1 ratio of DCM:TFA ensures rapid cleavage without polymerization side-reactions.

    • Remove ice bath and stir at RT for 2–4 hours.

    • Checkpoint: LCMS should show complete loss of [M+Na]+ adduct of the Boc material and appearance of the amine mass [M+H]+.

  • Isolation (Salt Formation):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Do not heat above 40°C.

    • The residue will be a viscous oil (the TFA salt).

    • Trituration (Critical Step): Add cold Diethyl Ether (

      
      ) or MTBE to the oil. Sonicate vigorously. The oil should solidify into a white/off-white precipitate.
      
  • Filtration:

    • Filter the solid under nitrogen (TFA salts can be hygroscopic).

    • Wash the cake with cold Ether.

    • Dry under high vacuum (0.1 mbar) for 24 hours to remove trace TFA.

Final Product Attributes:

  • Appearance: White to off-white hygroscopic solid.

  • Storage: Desiccator at -20°C.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the synthetic pathway and critical decision nodes.

SynthesisPath Indole Indole (Nucleophile) NaH NaH / DMF (Base) Indole->NaH Deprotonation (0°C) Mesylate N-Boc-4-OMs-Piperidine (Electrophile) Intermediate Intermediate: N-Boc-4-(indol-1-yl)piperidine Mesylate->Intermediate NaH->Intermediate Alkylation (60°C, 12h) TFA_Step TFA / DCM (Deprotection) Intermediate->TFA_Step Boc Cleavage Product Target: 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate TFA_Step->Product Evap & Trituration

Caption: Figure 1. Reaction scheme for the synthesis of the target TFA salt via mesylate displacement.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield in Step 1? CheckTLC Check TLC: SM Remaining? Start->CheckTLC CheckElim Check NMR: Alkene present? CheckTLC->CheckElim No (SM consumed) Action1 Increase Temp to 80°C or add KI (cat.) CheckTLC->Action1 Yes (SM visible) Action2 Reaction too hot. Lower Temp to 50°C CheckElim->Action2 Yes (Elimination) Action3 Moisture in DMF. Dry Solvent. CheckElim->Action3 No (Complex Mix)

Caption: Figure 2. Troubleshooting decision tree for optimizing the N-alkylation step.

Part 4: Analytical Validation (QC)

To ensure the integrity of the synthesized salt, the following analytical signatures must be verified:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

8.5–9.0 ppm (br s, 1H/2H)
Ammonium protons (

) confirming salt formation.
1H NMR (DMSO-d6)

4.6–4.8 ppm (m, 1H)
The methine proton at C4 of piperidine (shifted downfield due to indole).
19F NMR

-74 to -76 ppm (s)
Diagnostic singlet for Trifluoroacetate anion (

).
LCMS [M+H]+ corresponds to Free Base MWConfirms identity; TFA anion is usually not seen in positive mode.

References

  • General Indole N-Alkylation Methodology

    • Protocol Grounding: Standard procedures for N-alkylation of indoles using NaH/DMF are widely established in medicinal chemistry for synthesizing 5-HT receptor ligands.
    • Source:Organic Chemistry Frontiers, 2020. 1

  • Synthesis of Piperidinyl-Heterocycles (Analogous Chemistry)

    • Context: Describes the synthesis of 1-(piperidin-4-yl)-benzimidazolone using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and base, validating the mesylate displacement strategy for this specific steric environment.
    • Source:Molecules (via NIH), "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold". 2

  • Boc Deprotection with TFA

    • Protocol Grounding: Standard operating procedures for removing N-Boc groups using TFA/DCM to yield TFA salts.
    • Source:Common Organic Chemistry, "Boc Deprotection - TFA Protocols". 3

Sources

Troubleshooting & Optimization

degradation of "1-(Piperidin-4-yl)-1H-indole trifluoroacetate" in experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(Piperidin-4-yl)-1H-indole trifluoroacetate . It addresses the specific chemical vulnerabilities of the indole-piperidine scaffold and the physiochemical properties of trifluoroacetate (TFA) salts.

Quick Triage: What are you observing?

ObservationLikely Root CauseSeverityImmediate Action
Powder turns pink/brown Indole auto-oxidation (formation of quinoidal species).ModeratePurge with Argon; store at -20°C.
High cell death in assays Residual TFA cytotoxicity (acidification of media).HighPerform salt exchange (HCl or Citrate) or neutralize.
LCMS: M+16 or M+32 peaks N-oxidation (Piperidine) or C-oxidation (Indole).ModerateCheck solvent purity (peroxides); store in dark.
Sticky/Gummy Solid Hygroscopicity of TFA salt absorbing atmospheric water.LowLyophilize; store in desiccator.

Module A: Visual Degradation (The "Pink Powder" Issue)

User Question: "My compound was originally a white solid, but after two weeks on the bench, it has turned a light pink/red color. Is it still usable?"

Technical Diagnosis

This is a classic signature of Indole Auto-oxidation . The 1-(Piperidin-4-yl)-1H-indole scaffold contains an electron-rich indole ring. While the N1-position is substituted (preventing N-H abstraction), the C2 and C3 positions remain highly susceptible to electrophilic attack and radical oxidation by atmospheric oxygen and light.

The Mechanism:

  • Initiation: Light induces a radical formation at the C3 position of the indole.

  • Propagation: Reaction with

    
     forms a hydroperoxide intermediate.
    
  • Degradation: This decomposes into indoxyl (unstable) which dimerizes to form indigo-like dyes (highly colored even in trace amounts) or oxidizes further to isatin derivatives.

Troubleshooting Protocol: Purification & Recovery

If the color is faint, the purity may still be >95%. If dark red/brown, purification is required.

  • Dissolution: Dissolve the solid in a minimum amount of Methanol (MeOH).

  • Filtration: Pass through a 0.2

    
     PTFE filter to remove insoluble oligomers.
    
  • Precipitation (Preferred): Add cold Diethyl Ether (

    
    ) to precipitate the salt while keeping organic impurities in solution.
    
  • Storage (Corrective): Store the recovered solid in an amber vial, flushed with Argon, at -20°C.

Visualization: Indole Oxidation Pathway

IndoleOxidation Start 1-(Piperidin-4-yl)-1H-indole (White Solid) Radical C3-Radical Intermediate Start->Radical Light/hv Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide +O2 (Air) Isatin Isatin Derivative (Orange/Red) Peroxide->Isatin Degradation Dimer Indole Dimer (Pink/Brown) Peroxide->Dimer Dimerization

Caption: Pathway of oxidative degradation leading to color impurities in indole scaffolds.

Module B: Biological Assay Failure (The "TFA" Issue)

User Question: "I am using this compound in a cellular kinase assay. Even at low concentrations, I see unexpected cytotoxicity in my controls. Why?"

Technical Diagnosis

The issue is likely the Trifluoroacetate (TFA) counter-ion , not the indole scaffold itself. TFA is a strong acid (


).
  • Acidification: In unbuffered or weakly buffered media, TFA salts can significantly lower pH.

  • Direct Toxicity: TFA anions can interfere with cellular metabolism and ion channel function.

  • False Positives: In enzyme assays, TFA can chelate metal co-factors or alter enzyme surface charge.

Protocol: Salt Exchange (TFA Removal)

Do not use the TFA salt directly for sensitive bio-assays. Convert it to a Hydrochloride (HCl) or Citrate salt.

Method 1: Resin-Based Exchange (Gentle)

  • Prepare Resin: Use a carbonate-functionalized silica resin (e.g., SiliaBond Carbonate).

  • Mix: Dissolve your compound in MeOH/Water (1:1) and add 3-4 equivalents of resin.

  • Agitate: Stir for 30 minutes at room temperature.

  • Filter: Filter off the resin. The filtrate contains the free base.

  • Re-salt: Add 1.05 equivalents of 0.1 M HCl and lyophilize to get the Hydrochloride salt .

Method 2: Lyophilization (Rapid) Note: This removes free TFA but is less effective for tightly bound counter-ions.

  • Dissolve compound in 10-50 mM HCl.

  • Lyophilize.[1][2][3][4]

  • Repeat 3x. The excess HCl drives off the volatile TFA.

Visualization: Salt Exchange Decision Tree

SaltExchange Start Start: TFA Salt Sample Check Intended Application? Start->Check Chem Chemical Synthesis Check->Chem Organic Solvents Bio Biological/Cell Assay Check->Bio Aqueous Media Action1 Use as is (TFA improves solubility) Chem->Action1 Action2 Must Remove TFA Bio->Action2 Method1 Method A: Carbonate Resin (Yields Free Base) Action2->Method1 High Purity Needed Method2 Method B: HCl Lyophilization (Yields HCl Salt) Action2->Method2 Speed Needed

Caption: Workflow for determining when and how to remove TFA counter-ions.

Module C: Analytical Artifacts (LCMS Interpretation)

User Question: "I see a peak at M+16 in my LCMS. Is this an impurity or an artifact?"

Technical Diagnosis

The M+16 peak corresponds to the addition of one Oxygen atom. In the context of 1-(Piperidin-4-yl)-1H-indole, there are two competing sites for this oxidation:

  • Piperidine N-Oxide: The secondary amine on the piperidine ring is prone to N-oxidation, especially if the solvent contains peroxides (common in aged THF or non-stabilized ethers).

  • Indole Epoxide/Oxindole: As discussed in Module A, the indole C2-C3 bond can oxidize.

Distinguishing the Two:

  • N-Oxide: Usually reverts to the parent amine under in-source fragmentation (Cone voltage dependent).

  • Oxindole: Stable covalent modification. Will persist regardless of cone voltage.

Common Degradation Masses Table:

Mass ShiftPotential StructureCause
+16 Da Piperidine N-oxide OR OxindolePeroxides in solvent; Air exposure.
+32 Da Isatin derivative (Dioxo)Advanced oxidation (Light + Air).
+114 Da TFA Adduct (+CF3COOH)Non-covalent adduct in LCMS source (Not a degradation product).
+14 Da MethylationContamination from Methanol (if used with strong acid).
Storage Recommendations to Prevent Degradation[5]
  • Temperature: -20°C (Long term), 4°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (protects Indole from UV).

  • Desiccant: Essential. TFA salts are hygroscopic; moisture accelerates hydrolysis of impurities.

References

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Journal of the Chemical Society, Perkin Transactions 1, 2000. (Establishes susceptibility of C2/C3 positions to electrophilic attack).
  • TFA Salt Toxicity & Removal

    • Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 1999. Link

    • Sikora, K., et al. "Removing Trifluoroacetic Acid (TFA) from Peptides."[1][2][5][6] International Journal of Peptide Research and Therapeutics, 2018.[1] (Detailed protocols for HCl exchange and resin usage).

  • Piperidine Stability

    • Fields, G. B. "Methods for removing trifluoroacetate from synthetic peptides."[2] Methods in Enzymology, 1997. (Discusses counter-ion effects on secondary amines).

  • Compound Specific Data

    • PubChem CID: 66865399 (Piperidinium trifluoroacetate substructure data). Link

Sources

minimizing off-target effects of "1-(Piperidin-4-yl)-1H-indole trifluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization Guide for 1-(Piperidin-4-yl)-1H-indole trifluoroacetate Ticket ID: IND-PIP-8492 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Compound: 1-(Piperidin-4-yl)-1H-indole (typically supplied as the Trifluoroacetate salt). Class: Indole-Piperidine Scaffold (Privileged Structure). Primary Application: Pharmacological probe for GPCRs (Serotonin 5-HT receptors), kinase inhibition, and antimalarial screening.

The Challenge: You are likely observing "off-target" effects that stem from two distinct sources:

  • Biological Promiscuity: The indole-piperidine core is a "privileged scaffold," meaning it inherently binds to multiple G-Protein Coupled Receptors (GPCRs), particularly the 5-HT (Serotonin) and Sigma receptor families.[1]

  • Chemical Artifacts (The TFA Salt): The trifluoroacetate (TFA) counter-ion is frequently cytotoxic and can acidify culture media, leading to false positives in cell viability or metabolic assays.

This guide provides the protocols to decouple these effects and validate your specific target.

Troubleshooting Module A: The "TFA" Artifact

Issue: Unexplained cytotoxicity or metabolic inhibition in cell culture, unrelated to the expected mechanism.

Q: Why are my control cells dying or showing stress responses?

A: If you are using the trifluoroacetate (TFA) salt form directly in cell culture, you are introducing a potent cellular toxin.

  • Mechanism: TFA is a strong acid (pKa ~0.23). In unbuffered or weakly buffered media, it significantly lowers intracellular pH. Furthermore, the trifluoroacetate ion itself has been shown to inhibit proliferation in osteoblasts, chondrocytes, and other sensitive lines at concentrations as low as

    
     M [1].
    
  • Diagnosis: If your IC50 values shift significantly when you change cell density or buffer capacity (e.g., HEPES vs. Bicarbonate only), the effect is likely artifactual (pH-driven).

Protocol 1: TFA-to-HCl Salt Exchange

Mandatory for all cellular assays > 1 µM.

Objective: Replace the cytotoxic TFA counter-ion with the biologically compatible Chloride (Cl-) ion.

StepActionTechnical Note
1 Dissolution Dissolve the compound in 100 mM HCl (approx. 1 mg/mL).
2 Incubation Let stand at Room Temperature for 5 minutes .
3 Lyophilization Freeze in liquid nitrogen and lyophilize (freeze-dry) overnight.
4 Repetition Repeat steps 1-3 twice.
5 Reconstitution Dissolve the final white powder in PBS or DMSO.

Result: You now have 1-(Piperidin-4-yl)-1H-indole hydrochloride. The biological activity is retained, but the cytotoxicity artifact is removed.

Troubleshooting Module B: Scaffold Promiscuity

Issue: Activity observed in "null" cells or activation of unexpected signaling pathways.

Q: My compound activates pathways I didn't target. Is it specific?

A: The indole-piperidine moiety is structurally homologous to Serotonin (5-HT). Without specific substitutions, this core scaffold has moderate-to-high affinity for:

  • 5-HT1A, 5-HT2A, 5-HT6 Receptors: Common off-targets for this scaffold [2, 3].

  • Sigma-1 Receptors: Often binds lipophilic amines.

  • hERG Channels: The basic nitrogen in the piperidine ring can interact with the hERG potassium channel, a critical safety liability.

Protocol 2: Pharmacological Blockade (The "Antagonist Check")

Use this logic gate to confirm your effect is on-target.

Experimental Design: Run your assay in the presence of highly selective antagonists for the most common off-targets.

Suspected Off-TargetBlocker / AntagonistConcentrationExpected Outcome (If Specific)
5-HT1A Receptor WAY-10063510 - 100 nMYour effect should persist .
5-HT2A Receptor Ketanserin10 - 100 nMYour effect should persist .
Sigma-1 Receptor BD-10471 - 10 µMYour effect should persist .

Decision Logic:

  • If the effect disappears with WAY-100635, your compound is acting via 5-HT1A, not your novel target.

  • If the effect persists in the presence of all blockers, your data supports a novel mechanism.

Visualization: Off-Target Landscape & Mitigation

The following diagram maps the logical flow for identifying and eliminating off-target effects for this specific scaffold.

OffTargetMitigation Compound 1-(Piperidin-4-yl)-1H-indole (TFA Salt) TFA_Ion Artifact: TFA Counter-ion Compound->TFA_Ion Dissociation Scaffold Biological: Indole-Piperidine Scaffold Compound->Scaffold Cytotoxicity False Positive: Cell Death / pH Shift TFA_Ion->Cytotoxicity SaltExchange PROTOCOL 1: HCl Salt Exchange TFA_Ion->SaltExchange Mitigation Target True Target Validation SaltExchange->Target Clean Assay GPCRs Off-Targets: 5-HT1A, 5-HT6, Sigma-1 Scaffold->GPCRs Promiscuous Binding Blockade PROTOCOL 2: Antagonist Co-treatment GPCRs->Blockade Mitigation Blockade->Target Specificity Check

Figure 1: Strategic workflow to decouple chemical toxicity (TFA) from biological promiscuity (GPCR binding).[2]

Frequently Asked Questions (FAQ)

Q: Can I just buffer the media with more HEPES instead of doing the salt exchange? A: Buffering helps with the pH shift, but it does not remove the trifluoroacetate ion. Since the ion itself can interfere with cellular metabolism (e.g., glycolysis inhibition) independent of pH, buffering is a "band-aid," not a cure. Salt exchange is the gold standard [1].

Q: Is this compound stable in DMSO? A: Yes, the indole-piperidine scaffold is generally stable in DMSO at -20°C for months. However, primary/secondary amines (like the piperidine nitrogen) can react with contaminants in low-grade DMSO. Always use sterile-filtered, molecular biology grade DMSO.

Q: I see low solubility in PBS. What should I do? A: The indole core is lipophilic.

  • Ensure you have converted to the HCl salt (more water-soluble than the free base).

  • Pre-dissolve in DMSO (1000x stock) and spike into the media with vigorous vortexing.

  • Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[3][4] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • Wermuth, C. G. (2004). Selective optimization of side activities: another way for drug discovery. Journal of Medicinal Chemistry, 47(6), 1303-1314. (Discusses the "SOSA" approach using privileged indole structures).

  • Kołaczkowski, M., et al. (2014).[5] Indole-based 5-HT6 receptor antagonists.[6] Bioorganic & Medicinal Chemistry, 22(1), 7-15. (Demonstrates the inherent affinity of this scaffold for serotonin receptors).

Sources

Technical Support Center: Optimizing Buffer Conditions for 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PIP-TFA-OPT Status: Active Subject: Solubility, Stability, and Assay Optimization Guide

Executive Summary

You are working with 1-(Piperidin-4-yl)-1H-indole trifluoroacetate , a compound characterized by a distinct "amphiphilic cation" structure.[1] It possesses a hydrophobic indole tail and a basic piperidine head group, delivered as a trifluoroacetic acid (TFA) salt.[2]

This specific chemical architecture presents three primary challenges in biological assays:

  • The Solubility Paradox: High solubility in organic solvents (DMSO) but prone to aggregation in aqueous buffers due to the hydrophobic indole moiety.[2]

  • The TFA Acidification Effect: The TFA counterion is a strong acid that can silently crash the pH of low-capacity buffers.[1][2]

  • Ionic Interaction: The piperidine nitrogen (pKa ~11) remains protonated at physiological pH, making the compound sensitive to ionic strength and non-specific binding.[2]

This guide provides the protocols to neutralize these variables and ensure robust experimental data.

Module 1: Stock Preparation & The "Crash-Out" Prevention

The Chemistry of Instability

The indole ring is highly lipophilic (hydrophobic), while the piperidine ring is polar and charged (at neutral pH).[3] When you dilute a high-concentration DMSO stock into an aqueous buffer, the hydrophobic effect can drive the indole rings to stack (aggregate) before the charged piperidine can solvate the molecule.[3] This results in "micro-precipitation" that is invisible to the naked eye but destroys assay reproducibility.

Protocol: The "Intermediate Shift" Dilution Method

Do not dilute directly from 100% DMSO to 0% DMSO in one step if the final concentration is high (>10 µM).[3]

Step-by-Step Workflow:

  • Primary Stock: Dissolve solid powder in 100% anhydrous DMSO to 10 mM .

    • Note: Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce water and degrade the indole.[1][2]

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a buffer containing 5-10% DMSO .

    • Why? This lowers the shock of the transition.[2][3] The presence of some organic solvent prevents immediate aggregation.[2]

  • Working Solution (1x): Dilute the Intermediate Stock into your final assay buffer.

    • Target: Final DMSO concentration should be

      
       (v/v).[1]
      
Visualization: Solubilization Workflow

solubilization_workflow Solid Solid TFA Salt (Hydrophobic Indole + Charged Piperidine) DMSO_Stock Primary Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve (Vortex) Inter_Stock Intermediate Stock (10x conc. in 10% DMSO) DMSO_Stock->Inter_Stock Stepwise Dilution Precip PRECIPITATION RISK (Aggregates) DMSO_Stock->Precip Direct Dilution into Aqueous Assay_Well Assay Well (Final Buffer, <1% DMSO) Inter_Stock->Assay_Well Final Addition

Figure 1: The Stepwise Dilution Strategy designed to mitigate hydrophobic collapse of the indole moiety during the transition from organic to aqueous phase.[3]

Module 2: Buffer Chemistry & pH Control

The Piperidine Factor (pKa ~11.2)

The nitrogen atom in the piperidine ring is a secondary amine with a pKa of approximately 11.2.

  • At pH 7.4: The molecule is

    
     protonated (positively charged cation).[1][2]
    
  • Implication: The positive charge aids solubility but promotes adsorption to negatively charged plastic surfaces (Non-Specific Binding).[1][2]

Buffer Selection Matrix
Buffer SystemSuitabilityRationale for Indole-Piperidine Scaffolds
HEPES High Ideal pKa (7.5) for physiological assays.[1][2][4] Minimal interference with aromatic rings.[1]
MOPS High Excellent stability.[1][2] Does not complex with metal ions often used in kinase assays.[1][2]
PBS (Phosphate) Medium Risk of precipitation if Calcium/Magnesium are present.[1][2] Phosphate can sometimes bridge interactions with basic amines, altering binding kinetics.[1][2][3]
Tris Low High temperature sensitivity (pH drops as temp rises).[1][2] Primary amine in Tris can compete with the piperidine for certain reactive sites.
Critical Additives

To prevent the hydrophobic indole tail from sticking to plastics or aggregating:

  • Non-ionic Surfactant: Add 0.01% Tween-20 or 0.05% Pluronic F-127 .[1][2]

    • Mechanism:[1][3][5] These coat the hydrophobic surfaces and maintain monomeric dispersion.[2]

  • Carrier Protein: 0.1% BSA (Bovine Serum Albumin).[1][2]

    • Mechanism:[1][3][5] BSA acts as a "sink" for non-specific binding, preventing the loss of your compound to the plate walls.[3]

Module 3: The TFA Interference (The Silent Killer)

The "Stoichiometric Acid" Problem

Your compound is a trifluoroacetate salt. If you prepare a 10 mM stock, you also have 10 mM trifluoroacetic acid.[2][3]

  • Scenario: You dilute this into a weak buffer (e.g., 10 mM PBS).

  • Result: The TFA overwhelms the buffer, dropping the pH from 7.4 to ~6.[3]0. This can inhibit enzymatic activity or alter receptor conformation, leading to false negatives .[1][2]

Protocol: The "High-Capacity" Buffer Fix

If working with concentrations


 of the TFA salt:
  • Increase Buffer Strength: Use 50 mM HEPES instead of 10-20 mM. The higher buffering capacity absorbs the proton load from the TFA.[2][3]

  • Manual pH Check: After preparing your working solution, spot-check the pH with micro-pH paper or a micro-electrode.[1][2]

  • Counter-Ion Exchange (Advanced): If TFA toxicity is suspected (common in primary neuronal cultures), consider exchanging the salt to a Hydrochloride (HCl) form using a resin exchange column or by dissolving in MeOH/HCl and re-evaporating (consult a chemist).[2]

Visualization: The pH Drift Mechanism

pH_drift Compound Compound-TFA Salt (Source of H+) Weak_Buffer Low Capacity Buffer (10 mM HEPES) Compound->Weak_Buffer Addition Strong_Buffer High Capacity Buffer (50 mM HEPES) Compound->Strong_Buffer Addition Result_Fail pH Drop (7.4 -> 6.2) Assay Failure Weak_Buffer->Result_Fail Buffer Overwhelmed Result_Pass pH Stable (7.4) Valid Data Strong_Buffer->Result_Pass Protons Neutralized

Figure 2: Impact of TFA salt on buffer integrity. Low molarity buffers cannot neutralize the acidity of the TFA counterion at high ligand concentrations.[3]

Frequently Asked Questions (FAQ)

Q: I see a fine precipitate immediately upon adding the compound to my cell culture media. Why? A: Cell culture media (DMEM/RPMI) often has high salt and protein content but limited buffering capacity for strong acids.[1][2] The "shock" of the hydrophobic indole hitting the aqueous salt solution caused aggregation.[3]

  • Fix: Pre-dilute the compound in PBS + 0.1% BSA before adding it to the media.

Q: My IC50 values shift significantly between runs. Is the compound degrading? A: Indoles can be sensitive to oxidation over time, especially in light.[2][3] However, variable IC50s are more likely due to Non-Specific Binding (NSB) .[1][2]

  • Fix: Ensure you are using "Low-Binding" plates (polypropylene) and include 0.01% Tween-20 in your assay buffer.[1][2]

Q: Can I use DMSO concentrations higher than 1% to improve solubility? A: Proceed with caution. While 1-(Piperidin-4-yl)-1H-indole is stable in DMSO, many biological targets (enzymes/receptors) unfold or lose activity at >1% DMSO.[1] Always run a "DMSO-only" control lane to normalize your data.[1]

Q: Is the TFA salt toxic to cells? A: Yes, TFA can be cytotoxic at high concentrations (typically >100 µM) or alter cellular metabolism (e.g., inhibiting glycolysis). If your assay requires high compound dosing, you must control for TFA effects or switch to a Hydrochloride salt form.[2][3]

References

  • PubChem. (n.d.).[1][2][6] Piperidine | C5H11N | CID 8082 - Chemical and Physical Properties.[1][2] National Library of Medicine.[1][2] Retrieved February 1, 2026, from [Link][3]

  • Cornish, J., et al. (2022).[1][2] The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Journal of Computer-Aided Molecular Design. Retrieved February 1, 2026, from [Link]

  • Good, N. E., et al. (1966).[1][2] Hydrogen ion buffers for biological research. Biochemistry. (Foundational text on Good's Buffers).

Sources

challenges in scaling up "1-(Piperidin-4-yl)-1H-indole trifluoroacetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #SC-802: 1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Status: Open Priority: Critical (Scale-up Bottleneck) Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

Scaling up the synthesis of 1-(Piperidin-4-yl)-1H-indole presents a dichotomy of challenges: the chemical difficulty of forcing a secondary alkylation on the indole nitrogen (N1) without elimination, and the physical difficulty of handling the resulting trifluoroacetate (TFA) salt.[1]

This guide addresses the three primary failure modes reported by our users during kilogram-scale campaigns:

  • Coupling Failure: Low conversion due to elimination of the piperidine electrophile (

    
     competition).
    
  • Impurity Formation: tert-Butylation of the indole ring during Boc-deprotection (Friedel-Crafts alkylation).

  • Isolation Issues: The "oiling out" of the hygroscopic TFA salt.

Module 1: The Coupling Phase (N-Alkylation)

The Challenge: Direct alkylation of indole (nucleophile) with N-Boc-4-bromopiperidine (electrophile) often stalls at 30-40% conversion or yields the elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine).

Diagnostic Protocol
SymptomProbable CauseCorrective Action
Low Yield (<40%) Competitive E2 elimination dominates

.
Switch Leaving Group (LG) from Bromide to Mesylate (OMs) or Tosylate (OTs) .
"Black Tar" Polymerization of indole; Base too strong/temp too high.Switch base from NaH to Cs₂CO₃ ; reduce temp to 60-80°C.
Unreacted Indole Steric hindrance at the secondary carbon.Increase concentration (high molarity favors bimolecular

).
The "Golden Route" Protocol

Do not use 4-bromopiperidine for scale-up. The elimination rate is too high.

  • Activation: Convert N-Boc-4-hydroxypiperidine to the Mesylate (MsCl, Et₃N, DCM). This is a crystalline solid and stable.

  • Coupling:

    • Solvent: DMF (Anhydrous).[2] Note: DMSO accelerates

      
       but complicates workup.
      
    • Base: Cesium Carbonate (Cs₂CO₃) - 2.5 equivalents.

    • Stoichiometry: 1.0 eq Indole : 1.5 eq Mesylate.

    • Temperature: 80°C.

    • Key Insight: The "Cesium Effect" aids solubility and polarizability of the indole anion, favoring substitution over elimination compared to Sodium bases.

Module 2: Deprotection & Cation Scavenging

The Hidden Hazard: Removing the Boc group with TFA generates the tert-butyl carbocation (


).[1] Indoles are electron-rich; the 

acts as an electrophile and attacks the indole C3 position, creating a "M+56" impurity that is nearly impossible to separate.
Mechanism of Failure

DeprotectionFailure cluster_legend Reaction Pathways Step1 N-Boc Precursor + TFA Step2 t-Butyl Cation (Generated) Step1->Step2 Acidolysis Step3 Indole C3 Attack (Side Reaction) Step2->Step3 No Scavenger Step4 Product (Desired Salt) Step2->Step4 With Scavenger

Caption: The critical divergence in Boc-deprotection of indoles. Without scavengers, the reactive cation irreversibly alkylates the indole ring.

Technical Fix: The Scavenger Cocktail

For scale-up (>100g), pure TFA/DCM is dangerous due to gas evolution and side reactions.

  • Reagent: 20% TFA in DCM (v/v).

  • Mandatory Additive: Triethylsilane (TES) or Thioanisole (5% v/v).

    • Why? TES acts as a hydride donor, quenching the

      
       cation into isobutane gas (inert) before it can attack the indole ring.
      
  • Safety: The reaction generates massive volumes of isobutylene and isobutane gas. Ensure reactor venting is sized for >500 volumes of gas per volume of substrate.

Module 3: Isolation & Purification (The "Oiling Out" Issue)

The Challenge: Trifluoroacetate salts of lipophilic amines often form "oils" or "gums" rather than crystals, trapping residual TFA and solvents.

Troubleshooting the "Gummy" Salt

Q: My product is a thick yellow oil. How do I get a solid? A: You are experiencing the "super-saturation of an amorphous phase." Do not rotovap to dryness.[3]

The "Crash-Out" Protocol:

  • Concentrate: Remove most DCM/TFA via vacuum (keep T < 40°C).

  • Chase: Add Toluene and evaporate (2x) to azeotrope residual TFA.

  • Precipitate:

    • Dissolve the residue in a minimum amount of MeOH or Acetone (just enough to make it flow).

    • Add this solution dropwise into a rapidly stirring reactor of MTBE (Methyl tert-butyl ether) or Heptane (chilled to 0°C).

    • Ratio: 1 part Product Solution : 10 parts Anti-solvent.

  • Result: The salt should precipitate as a white/off-white solid.

Scale-Up Workflow Diagram

SynthesisWorkflow Start Start: Indole + N-Boc-4-hydroxypiperidine Activation Step 1: Mesylation (MsCl, Et3N, DCM) Start->Activation Coupling Step 2: Coupling (Cs2CO3, DMF, 80°C) Activation->Coupling Check1 Check: Conversion > 90%? Coupling->Check1 Check1->Coupling No (Add more Ms-Piperidine) Workup Workup: H2O/EtOAc Ext. Crystallize Intermediate Check1->Workup Yes Deprotection Step 3: Deprotection (TFA, DCM, +Triethylsilane) Workup->Deprotection GasControl Critical: Venting for Isobutylene Deprotection->GasControl Isolation Step 4: Salt Isolation (MTBE Precipitation) Deprotection->Isolation Final Final Product: 1-(Piperidin-4-yl)-1H-indole TFA salt Isolation->Final

Caption: Validated scale-up workflow. Note the critical checkpoint at the coupling stage and the gas control requirement during deprotection.

FAQ: Frequently Asked Questions

Q: Can I use HCl instead of TFA to avoid the hygroscopic salt? A: Yes, but with a caveat. HCl/Dioxane or HCl/IPA is effective for deprotection. However, the Indole-HCl salt can be unstable to storage (indoles are acid-sensitive and can dimerize over time in strong mineral acids). The TFA salt is generally more stable for long-term storage if kept dry. If you must use HCl, store at -20°C.

Q: Why not use reductive amination with 4-piperidone? A: Indole N1 is not basic enough to form the imine required for reductive amination. This reaction works for indolines or C3-substituted indoles, but not for N1-alkylation.

Q: How do I remove residual TFA for biological assays? A: Residual TFA is cytotoxic. If the salt is for cell-based assays, you must perform a "salt exchange."

  • Method: Dissolve TFA salt in MeOH. Pass through a weak basic anion exchange resin (chloride form). Lyophilize to get the Hydrochloride salt.[4]

References
  • Indole N-Alkylation Challenges

    • Title: "Efficient Palladium-Catalyzed N-Arylation of Indoles" (Context on difficulty of non-aryl coupling).
    • Source:Organic Letters
    • URL:[Link]

  • Cation Scavenging in Indole Synthesis

    • Title: "Cleavage of tert-butyl groups from indole derivatives: suppression of tert-butyl
    • Source:Journal of Organic Chemistry (General mechanism reference).
    • URL:[Link]

  • TFA Salt Handling & Purification

    • Title: "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides" (Applicable to small molecule amines).
    • Source:Spectrochimica Acta Part A
    • URL:[Link]

  • Alternative Coupling Strategies

    • Title: "N-Alkylation of Indoles via Nucleophilic Substitution" (Base selection d
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Validation & Comparative

validating the biological activity of "1-(Piperidin-4-yl)-1H-indole trifluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate

Executive Summary & Structural Context

Compound Identity: 1-(Piperidin-4-yl)-1H-indole trifluoroacetate Core Pharmacophore: N1-substituted Indole-Piperidine Primary Application: Scaffold for Sigma-1 Receptor (


1R)  ligands and 5-HT

Receptor
antagonists.[1]

Critical Structural Distinction (Isomer Alert): This compound is the N1-regioisomer of the indole core. It is chemically distinct from 3-(piperidin-4-yl)-1H-indole , which is the precursor to Naratriptan (a 5-HT


 agonist).[1]
  • N1-Isomer (Topic): Targets Sigma-1, 5-HT

    
    , and Hedgehog signaling pathways.[1]
    
  • C3-Isomer (Alternative): Targets 5-HT

    
     (Migraine therapy).[1]
    

This guide validates the biological activity of the N1-isomer , focusing on its affinity for Sigma-1 and 5-HT


 receptors, while using the C3-isomer as a specificity control.[1]

Comparative Analysis: Pharmacological Profile

The following table contrasts the validation metrics of the target compound against its structural isomer and standard reference ligands.

Feature1-(Piperidin-4-yl)-1H-indole (N1) 3-(Piperidin-4-yl)-1H-indole (C3) Haloperidol (Ref.[1] Standard)
Primary Target Sigma-1 (

1R)
/ 5-HT

5-HT

/ 5-HT

Sigma-1 / D2
Mechanism Chaperone modulation / AntagonismAgonism (Gi-coupled)Antagonist
Binding Affinity (

)
< 50 nM (Expected for

1)
> 10,000 nM (Inactive at

1)
~1-5 nM (

1)
Functional Effect ER Stress Modulation / cAMP

cAMP

(Gi pathway)
Antipsychotic
Salt Form Impact TFA Salt: Acidic.[1][2][3] Requires buffering (pH 7.4) to prevent false positives in binding assays.HCl Salt: Neutral pH profile.Free base / HCl

Experimental Validation Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: To confirm the high-affinity binding of the N1-scaffold to the Sigma-1 receptor, distinguishing it from the C3-isomer.

Reagents:

  • Ligand: [

    
    H]-(+)-Pentazocine (Specific 
    
    
    
    1 agonist).[1]
  • Receptor Source: Guinea pig brain membrane or HEK293 cells overexpressing human

    
    1R.
    
  • Non-Specific Blocker: Haloperidol (10

    
    M).[1]
    

Step-by-Step Methodology:

  • Buffer Prep: Tris-HCl (50 mM, pH 7.4). Note: The TFA salt of the test compound must be pre-dissolved in DMSO and diluted such that final DMSO < 1%. Check pH after addition.

  • Incubation:

    • Mix 100

      
      L Membrane prep (20-50 
      
      
      
      g protein).[1]
    • Add 50

      
      L [
      
      
      
      H]-(+)-Pentazocine (Final conc: 2-5 nM).[1]
    • Add 50

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).[1]
    • Incubate for 120 minutes at 37°C .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Pass:

    
     < 100 nM at 
    
    
    
    1R.[4]
  • Specificity Check: The compound should show

    
    -fold selectivity for 
    
    
    
    1R over
    
    
    2R (using [
    
    
    H]-DTG + (+)-pentazocine mask).
Protocol B: 5-HT Functional Antagonism (cAMP)

Objective: Validate the compound as a functional antagonist at the constitutively active 5-HT


 receptor (Gs-coupled).[1]

Workflow:

  • Cell System: HEK293 cells stably expressing human 5-HT

    
    R.
    
  • Treatment: Treat cells with Test Compound (0.1 - 10

    
    M) in the presence of 5-HT (100 nM).
    
  • Detection: TR-FRET cAMP assay (e.g., Lance Ultra).[1]

  • Readout:

    • Agonist Mode: Does it increase cAMP alone? (Expected: No).

    • Antagonist Mode: Does it reduce 5-HT-induced cAMP spikes? (Expected: Yes, dose-dependent reduction).

Visualizing the Mechanism & Workflow

Diagram 1: Structural Divergence & Signaling Pathways

This diagram illustrates how the N1-isomer (Topic) and C3-isomer (Naratriptan core) diverge into completely different biological pathways.[1]

Indole_Scaffold_Divergence Compound 1-(Piperidin-4-yl)-1H-indole (N1-Isomer) Target1 Sigma-1 Receptor (ER Membrane) Compound->Target1 High Affinity Target2 5-HT6 Receptor (Gs-Coupled) Compound->Target2 Antagonist Scaffold Target3 5-HT1B/1D Receptor (Gi-Coupled) Compound->Target3 Low/No Affinity Isomer 3-(Piperidin-4-yl)-1H-indole (C3-Isomer) Isomer->Target1 Inactive Isomer->Target3 High Affinity Effect1 Chaperone Modulation Ca2+ Mobilization Target1->Effect1 Effect2 cAMP Inhibition (Antagonism) Target2->Effect2 Effect3 Vasoconstriction (Migraine Relief) Target3->Effect3

Caption: Divergent signaling: The N1-isomer targets Sigma-1/5-HT6, while the C3-isomer targets 5-HT1 pathways.[1]

Diagram 2: Sigma-1 Binding Assay Workflow

Binding_Assay_Workflow Step1 1. Solubilization Dissolve TFA salt in DMSO Buffer to pH 7.4 Step3 3. Competition Binding Incubate: Membrane + [3H]Pentazocine + Test Compound (120 min, 37°C) Step1->Step3 Step2 2. Preparation Guinea Pig Brain Membranes or HEK-Sigma1 Cells Step2->Step3 Step4 4. Filtration Harvest on GF/B Filters (Pre-soaked in 0.5% PEI) Step3->Step4 Step5 5. Detection Liquid Scintillation Counting Calculate Ki Step4->Step5

Caption: Step-by-step radioligand binding workflow for validating Sigma-1 receptor affinity.

Representative Data Interpretation

When validating 1-(Piperidin-4-yl)-1H-indole , researchers should expect the following data profile. Deviations suggest either degradation of the TFA salt or regio-isomer contamination.

Assay TypeMetricExpected ResultInterpretation
Sigma-1 Binding

10 - 80 nM High affinity.[1] Confirms N1-linker pharmacophore integrity.
Sigma-2 Binding

> 1,000 nMHigh selectivity for

1 over

2 is typical for this scaffold.
5-HT

Binding

> 10,000 nMNegative Control. If

is low (<100 nM), suspect C3-isomer contamination.[1]
Solubility VisualClear in DMSOTFA salts are highly soluble in polar solvents but may precipitate in high-phosphate buffers if not pH-adjusted.[1]

References

  • PubChem. Compound Summary: 1-(Piperidin-4-yl)-1H-indole trifluoroacetate.[1] National Library of Medicine. [Link][1]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Indole-Based Sigma Receptor Ligands. (Validates the N-substituted indole scaffold for Sigma affinity). [Link]

  • Journal of Pharmacology and Experimental Therapeutics. Pharmacological characterization of 5-HT6 receptor antagonists. (Validates N1-arylsulfonyl indoles). [Link][1]

  • European Journal of Medicinal Chemistry. Synthesis and biological evaluation of indole derivatives as anticancer agents. (Discusses the Hedgehog signaling pathway relevance). [Link]

Sources

Technical Comparison Guide: 1-(Piperidin-4-yl)-1H-indole Trifluoroacetate vs. Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate (hereafter referred to as 1-PI-TFA ), a privileged medicinal chemistry scaffold, against established serotonergic and kinase-modulating drugs.

Content Type: Technical Benchmark & Application Guide Subject: 1-(Piperidin-4-yl)-1H-indole trifluoroacetate (CAS: 118511-81-2 / 1185296-36-3 for TFA salt) Primary Classification: Pharmacophore Scaffold / GPCR Ligand Precursor

Executive Summary: The N1-Indole Advantage

1-(Piperidin-4-yl)-1H-indole represents a distinct structural class from the classical "tryptamine" drugs (e.g., Sumatriptan, Psilocybin). While classical tryptamines feature an ethylamine side chain at the C3 position, 1-PI-TFA features a piperidine ring attached directly to the N1 position.

This structural shift fundamentally alters the vector of interaction within the binding pocket of G-Protein Coupled Receptors (GPCRs), particularly 5-HT (Serotonin) receptors.

FeatureClassical Tryptamines (e.g., Sumatriptan)1-(Piperidin-4-yl)-1H-indole (1-PI-TFA)
Attachment Point C3 (Carbon)N1 (Nitrogen)
Basic Center Flexible EthylamineRigid Piperidine Ring
Primary Target 5-HT1B/1D (Agonism)5-HT2A, 5-HT6, 5-HT1F (Modulation)
Metabolic Liability MAO-mediated oxidationResistant to MAO; N1-blockade prevents glucuronidation

Benchmarking Against Known Drugs

We benchmark 1-PI-TFA against three standard-of-care agents to illustrate its utility as a lead compound or scaffold.

Benchmark A: vs. Naratriptan (Migraine / 5-HT1 Agonist)
  • Structural Comparison: Naratriptan contains a piperidine ring, but it is attached to the indole C3 position via a methyl spacer. 1-PI-TFA attaches the piperidine directly to N1 .

  • Pharmacological Divergence:

    • Naratriptan: The C3-linker allows the basic nitrogen to interact with the conserved Aspartate (Asp3.32) in the orthosteric binding site, triggering receptor activation (Agonism).

    • 1-PI-TFA: The N1-attachment orients the basic piperidine nitrogen towards the hydrophobic extracellular loops (ECL2). This vector is often associated with Antagonism (e.g., 5-HT6 antagonists) or allosteric modulation, rather than pure agonism.

  • Data Insight: Derivatives of 1-PI-TFA have shown Ki values < 5 nM for 5-HT6, whereas Naratriptan is selective for 5-HT1B/D (Ki ~ 2-10 nM).

Benchmark B: vs. Idalopirdine (Alzheimer's / 5-HT6 Antagonist)
  • Relevance: Idalopirdine is a premier 5-HT6 antagonist. Although it utilizes a phenylpiperazine core, the 1-PI-TFA scaffold is a direct competitor in designing next-generation 5-HT6 antagonists for cognitive enhancement.

  • Performance:

    • Selectivity: 1-PI-TFA derivatives often exhibit superior selectivity against Dopamine D2 receptors compared to phenylpiperazines, reducing the risk of extrapyramidal side effects (EPS).

    • Rigidity: The direct N1-linkage of 1-PI-TFA provides a more rigid core than the flexible linkers in early 5-HT6 antagonists, potentially improving entropic binding affinity.

Benchmark C: vs. Kinase Inhibitors (e.g., Sotrastaurin)
  • Mechanism: The indole core mimics the adenine ring of ATP.

  • Application: 1-PI-TFA serves as a solvent-exposed tail in ATP-competitive inhibitors. The piperidine group improves solubility and can form salt bridges with surface residues (e.g., Glu/Asp) outside the ATP pocket, a strategy used to gain selectivity over the kinome.

Quantitative Performance Matrix

The following table summarizes representative experimental data for the scaffold class (N1-piperidine indoles) compared to standard drugs.

Parameter1-PI-TFA Derivative (Generic)Naratriptan (Drug)Idalopirdine (Drug)Interpretation
5-HT6 Affinity (Ki) 1.2 - 8.5 nM > 1000 nM0.8 nM1-PI-TFA is a potent scaffold for 5-HT6 targeting.
5-HT1B Affinity (Ki) > 500 nM2 nM > 1000 nMThe N1-shift abolishes "triptan-like" vasoconstrictive activity (safety benefit).
hERG Inhibition (IC50) ~1 - 10 µM> 100 µM~5 µMCaution: The basic piperidine can cause hERG liability; requires mitigation via substitution.
tPSA (Ų) ~35 - 45 7045Lower polar surface area suggests excellent BBB permeability.
LogD (pH 7.4) 2.5 - 3.5 1.23.8Optimal lipophilicity for CNS penetration.

Mechanism of Action & Signaling Pathway[1]

The following Graphviz diagram illustrates the divergence in signaling pathways between the Classical Tryptamine scaffold (C3) and the 1-PI-TFA scaffold (N1).

G Scaffold_C3 C3-Tryptamine (e.g., Naratriptan) Receptor_1B 5-HT1B/1D Receptor (Gi/o Coupled) Scaffold_C3->Receptor_1B Agonism (High Affinity) Receptor_6 5-HT6 Receptor (Gs Coupled) Scaffold_C3->Receptor_6 Low Affinity Scaffold_N1 N1-Piperidine-Indole (1-PI-TFA) Scaffold_N1->Receptor_1B No Binding Scaffold_N1->Receptor_6 Antagonism (High Affinity) Effect_Vasoconstriction Vasoconstriction (Migraine Relief) Receptor_1B->Effect_Vasoconstriction Inhibit cAMP Effect_Cognition Cognitive Enhancement (Ach/Glu Release) Receptor_6->Effect_Cognition Modulate cAMP/PKA

Caption: Divergent signaling outcomes based on Indole substitution vector. C3-substitution favors 5-HT1-mediated vasoconstriction, while N1-substitution favors 5-HT6-mediated cognitive modulation.

Experimental Protocols

To validate the performance of 1-PI-TFA in your own research, use the following self-validating protocols.

Protocol A: Synthesis of N-Substituted Derivatives (N-Arylation)

Objective: Functionalize the piperidine nitrogen to create a high-affinity ligand.

  • Reagents: 1-(Piperidin-4-yl)-1H-indole TFA (1.0 eq), Aryl Halide (1.1 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq).

  • Solvent: Toluene (anhydrous), degassed.

  • Procedure:

    • Mix reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours .

    • Checkpoint: Monitor via LC-MS. The secondary amine of the piperidine is the sole nucleophile; the indole N1 is already blocked, ensuring regioselectivity.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (0-5% MeOH in DCM).

Protocol B: Radioligand Binding Assay (5-HT6)

Objective: Determine Ki of the synthesized derivative.

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT6 receptor.

  • Ligand: [3H]-LSD (Radioligand) at 2 nM.

  • Competitor: Serial dilutions of 1-PI-TFA derivative (10^-11 M to 10^-5 M).

  • Incubation: 60 min at 37°C in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Calculate IC50 using a four-parameter logistic fit. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    

References

  • PubChem. (2025). Compound Summary for CID 22380687: 1-(piperidin-4-yl)-1H-indole hydrochloride.[1][2] National Library of Medicine. [Link]

  • Pullagurla, M. R., et al. (2004). Possible roles of 5-HT6 receptor in the central nervous system and development of 5-HT6 receptor antagonists. Expert Opinion on Therapeutic Patents. [Link]

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers. Drug Discovery Today. [Link]

  • Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2002). Substituted indoles and their use as 5-HT1F agonists (US6583155B2).

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of the 1-(Piperidin-4-yl)-1H-indole Scaffold

[1]

Executive Summary & Structural Clarification

Status: Research Reagent / Privileged Scaffold CAS: 1198286-07-5 (Trifluoroacetate salt)[1]

Critical Distinction: Before interpreting efficacy data, it is vital to distinguish between two structural isomers often confused in serotonin (5-HT) research:

  • 3-(Piperidin-4-yl)-1H-indole (C-Linked): The core scaffold of Naratriptan and other "triptan" 5-HT1B/1D agonists.[1] The piperidine ring is attached to the indole C3 position.[1]

  • 1-(Piperidin-4-yl)-1H-indole (N-Linked): The subject of this guide. The piperidine ring is attached to the indole Nitrogen (N1).[1]

Efficacy Context: While the C-linked isomer is a validated agonist scaffold, the 1-(Piperidin-4-yl)-1H-indole (N-linked) structure is primarily utilized as a scaffold for antagonists (e.g., 5-HT2A, D2) or inhibitors of non-GPCR targets (e.g., Nav1.7 ion channels, Chemokine CCR4).[1] It is not a marketed drug itself but a high-value building block.[1]

This guide compares the N-linked scaffold's performance against the industry-standard C-linked alternative.[1]

Structural & Mechanistic Comparison

The choice between N-linked and C-linked scaffolds dictates the pharmacological profile.[1]

DOT Diagram: Scaffold Pharmacology Decision Tree

Scaffold_ComparisonStartTarget IdentificationScaffold_ChoiceScaffold Selection:Indole-Piperidine InterfaceStart->Scaffold_ChoiceC_LinkedC3-Linked (Carbon-Carbon)3-(Piperidin-4-yl)Scaffold_Choice->C_Linked Classic 5-HT PathN_LinkedN1-Linked (Nitrogen-Carbon)1-(Piperidin-4-yl)Scaffold_Choice->N_Linked Novel/Antagonist PathMech_CMechanism: Agonism(Mimics Tryptamine)C_Linked->Mech_CMech_NMechanism: Antagonism / Blockade(Steric Bulk at N1)N_Linked->Mech_NApp_CApplications:Migraine (5-HT1B/1D)Example: NaratriptanMech_C->App_CApp_NApplications:Antipsychotics (5-HT2A/D2)Pain (Nav1.7)Allergy (CCR4)Mech_N->App_N

Figure 1: Decision tree for selecting Indole-Piperidine isomers based on desired pharmacological outcome.

In Vitro Efficacy Profile

The "efficacy" of the 1-(Piperidin-4-yl)-1H-indole trifluoroacetate is defined by its ability to serve as a ligand efficiency booster when functionalized.[1]

Comparative Data: N-Linked vs. C-Linked
FeatureC-Linked (Standard/Naratriptan Core)N-Linked (1-(Piperidin-4-yl) Core)
Primary Target Class GPCR Agonists (5-HT1 family)GPCR Antagonists, Ion Channels
Binding Mode Mimics Serotonin (canonical)Explores hydrophobic pockets; disrupts helix activation
Metabolic Liability Indole Nitrogen is exposed (N-glucuronidation risk)Indole Nitrogen is capped (Metabolically blocked)
Linker Stability C-C bond (High stability)N-C bond (Stable, but lower pKa influence)
hERG Liability Moderate (depends on basicity)High Risk (N-linked indoles often hit hERG; requires mitigation)
Experimental Protocol: Functional Calcium Flux Assay

To evaluate N-linked derivatives for GPCR antagonist activity (e.g., 5-HT2A).[1]

  • Cell Line: CHO-K1 stably expressing human 5-HT2A and Gα16.[1]

  • Reagent Prep: Dissolve 1-(Piperidin-4-yl)-1H-indole trifluoroacetate (as control/scaffold) in DMSO to 10 mM.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (4 µM) for 60 min at 37°C.

  • Agonist Challenge:

    • Pre-incubate cells with the N-linked test compound (0.1 nM – 10 µM) for 15 min.[1]

    • Inject Serotonin (5-HT) at EC80 concentration.[1]

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Success Criteria: IC50 < 100 nM indicates successful scaffold utilization.

In Vivo Efficacy & Pharmacokinetics[1]

When the 1-(Piperidin-4-yl)-1H-indole scaffold is incorporated into a drug candidate, it imparts specific PK properties distinct from tryptamines.

Pharmacokinetic Advantages[1]
  • CNS Penetration: The N-linked scaffold typically has a higher LogP (lipophilicity) than the C-linked equivalent, facilitating Blood-Brain Barrier (BBB) crossing.[1]

  • Metabolic Blockade: Substitution at the Indole N1 position prevents N-glucuronidation and N-oxidation at that site, a common clearance pathway for simple indoles.[1]

In Vivo Protocol: Pharmacokinetic Profiling (Rat)

To validate the bioavailability of the scaffold.[1]

  • Species: Sprague-Dawley Rats (Male, n=3 per group).[1]

  • Dosing:

    • IV: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).[1]

    • PO: 5 mg/kg.[1]

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Analysis: LC-MS/MS (MRM mode). Monitor transition of parent mass.[1]

  • Key Metrics:

    • Bioavailability (%F): Target > 30%.

    • Brain/Plasma Ratio: Target > 0.5 (for CNS indications).

Efficacy Data Summary (Representative)
MetricC-Linked Drug (e.g., Naratriptan)N-Linked Analog (Representative)
Tmax 2-3 hours0.5 - 1.5 hours (Rapid absorption)
Half-life (t1/2) ~6 hoursVariable (often shorter due to piperidine oxidation)
CNS Penetration Low to Moderate (engineered for periphery usually)High (Lipophilic nature of N-substitution)
Toxicity Signal Vasoconstriction (Mechanism-based)hERG Inhibition (Structure-based risk)

Synthesis & Handling

1-(Piperidin-4-yl)-1H-indole trifluoroacetate is supplied as a salt to ensure stability of the secondary amine.[1]

  • Free Basing: Before use in nucleophilic substitutions (e.g., amide coupling), the salt must be neutralized.[1]

    • Protocol: Suspend in DCM.[1] Wash with sat.[1] NaHCO3 (x2).[1] Dry organic layer over Na2SO4.[1] Concentrate to yield the free amine.[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon).

References

  • Vertex AI Search. (2023).[1] Comparative Analysis of Indole-Piperidine Isomers in Drug Discovery. [Verified Search Results]

  • PubChem. (2023).[1] Naratriptan (C-Linked Indole) Compound Summary. National Library of Medicine.[1] Link

  • GuideChem. (2023).[1][2] 1-(Piperidin-4-yl)-1H-indole trifluoroacetate Product Details. Link

  • Google Patents. (2004).[1] WO2004045509A2 - Method of using a cox-2 inhibitor and a 5-ht1a receptor modulator.[1][3] (Discusses Indole-Piperidine scaffolds in combination therapies). Link

  • Google Patents. (1999).[1] US5936089 - Dipeptides which promote release of growth hormone.[1][4] (References piperidinyl-indole synthesis intermediates). Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Product Sheet

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 1-(Piperidin-4-yl)-1H-indole trifluoroacetate. This molecule, with its indole core and piperidine moiety, is of significant interest in medicinal chemistry. However, its lifecycle in the laboratory does not end with the experiment. Responsible disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate. In the absence of a specific Safety Data Sheet (SDS) for this exact salt, this document synthesizes data from its constituent chemical structures: the indole ring, the piperidine group, and the trifluoroacetate (TFA) anion. This approach allows us to construct a robust safety and disposal profile, ensuring that our procedures are grounded in established chemical hazard principles. We will move beyond a simple checklist to explain the causality behind each step, empowering you to manage this chemical waste stream with expertise and confidence.

Hazard Profile: A Synthesis of Component Toxicology

To handle and dispose of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate safely, we must first understand its potential hazards. By examining its components, we can anticipate its toxicological and chemical properties.

  • Indole Moiety: Indole and its derivatives are known to be harmful if swallowed and toxic in contact with skin.[1][2] They can cause serious eye damage and are recognized as hazardous to the aquatic environment.[2][3]

  • Piperidine Moiety: Piperidine is a corrosive and flammable compound that can cause severe skin and eye irritation.[4] Inhalation and ingestion may lead to toxic effects.[4] The presence of a piperidine ring in alkaloid structures is often associated with biological toxicity.[5]

  • Trifluoroacetate (TFA) Anion: Derived from Trifluoroacetic Acid, the TFA salt contributes its own hazard profile. Trifluoroacetic acid is corrosive, causing severe skin burns and eye damage, and is harmful if inhaled.[6][7] It also poses a long-term hazard to aquatic life.[6][7] The sodium salt of TFA is a known skin and eye irritant.[8]

Table 1: Anticipated GHS Hazard Profile
Hazard ClassAnticipated Hazard StatementRationale
Acute Toxicity, OralHarmful if swallowedBased on Indole component.[2]
Acute Toxicity, DermalToxic in contact with skinBased on Indole component.[1][2]
Skin Corrosion/IrritationCauses skin irritationBased on Piperidine and TFA components.[4]
Serious Eye Damage/IrritationCauses serious eye damageBased on Indole, Piperidine, and TFA components.[2][6][8]
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long lasting effectsBased on Indole and TFA components.[6]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling the waste, ensuring personal and environmental safety is paramount.

Mandatory Personal Protective Equipment (PPE)

Given the synthesized hazard profile, the following PPE is required at all times when handling 1-(Piperidin-4-yl)-1H-indole trifluoroacetate, including its waste products:

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][2]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][9]

Emergency Spill Procedures

Accidents can happen. A clear, pre-defined plan is essential.

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[1] For liquid spills, use an inert absorbent material (e.g., sand, diatomaceous earth).[9][10]

  • Collect: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[1][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate must follow the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations and your institution's specific guidelines.[12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][13]

Step 1: Waste Characterization and Segregation

This compound is not explicitly listed on the EPA's P or U lists of hazardous wastes.[14] Therefore, it must be managed as a "characteristic" hazardous waste due to its likely toxicity.[13]

  • Action: Designate a specific, dedicated waste container for 1-(Piperidin-4-yl)-1H-indole trifluoroacetate and any materials heavily contaminated with it (e.g., weigh boats, pipette tips). Do not mix this waste with other chemical streams to prevent unknown chemical reactions and to ensure proper disposal routing.[15]

Step 2: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[16]

  • Container Selection: The waste container must be made of a material compatible with the chemical and must be in good condition with a secure, leak-proof lid.[17]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(Piperidin-4-yl)-1H-indole trifluoroacetate".[16] The label must also indicate the date when waste was first added.[18]

  • Storage: Keep the container closed at all times except when adding waste.[13] Store it in a well-ventilated area and within secondary containment to prevent spills from spreading.

Table 2: Satellite Accumulation Area (SAA) Limits
Waste TypeMaximum VolumeTime Limit for Removal
Standard Hazardous Waste55 gallonsN/A (until full)
Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)Within 3 calendar days of reaching the limit.[16]
Note: While this compound is not P-listed, its high potential toxicity warrants careful monitoring of accumulated quantities.
Step 3: Arranging for Final Disposal

Once your waste container is full or your experiments are complete, you must arrange for its removal and final disposal.

  • Action: Contact your institution's EHS department or a licensed professional waste disposal service.[1][19] Provide them with the full chemical name and any available hazard information. They are trained to handle the transportation and ultimate destruction of the waste in compliance with all federal and state regulations. The most common method for this type of organic compound is controlled incineration in a licensed facility.[20]

Step 4: Decontamination

All non-disposable lab equipment (glassware, spatulas, etc.) that has come into contact with the compound must be thoroughly decontaminated.

  • Action: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container. After the initial solvent rinse, the glassware can typically be washed with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate waste in a laboratory setting.

G Disposal Workflow for 1-(Piperidin-4-yl)-1H-indole trifluoroacetate cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal start Waste Generated (Pure compound, contaminated labware) characterize Characterize as Hazardous Waste (Toxicity, Irritant) start->characterize segregate Segregate from other waste streams characterize->segregate container Select Compatible Container (Good condition, secure lid) segregate->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date container->label_waste store Store in SAA (Closed lid, secondary containment) label_waste->store full Container Full or Project Complete? store->full Add waste as generated contact_ehs Contact EHS or Licensed Waste Contractor full->contact_ehs Yes pickup Waste Collected for Incineration/Final Disposal contact_ehs->pickup

Caption: Decision workflow for handling and disposing of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate waste.

Conclusion: A Culture of Safety

Proper chemical waste management is a cornerstone of scientific integrity and professional responsibility. By understanding the synthesized hazard profile of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate and adhering to the detailed protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues, ensure regulatory compliance, and protect our shared environment. This commitment to the complete lifecycle of our research chemicals is what builds a deep and lasting culture of safety.

References

  • Safety Data Sheet: Trifluoroacetic acid D . Carl ROTH. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals . NCBI - NIH. [Link]

  • Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97% . Cole-Parmer. [Link]

  • Chemwatch GHS SDS 2699 - TRIFLOUROACETIC ACID . Sdfine. [Link]

  • Piperidine | C5H11N | CID 8082 . PubChem - NIH. [Link]

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents . PubMed. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives . MDPI. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Toxicity effects of piperidine alkaloids . ResearchGate. [Link]

  • Laboratory Environmental Sample Disposal Information Document . EPA. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • SODIUM TRIFLUOROACETATE - Safety Data Sheet . Gelest, Inc.. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS . Ozone Secretariat. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.